molecular formula C4H10N4O2S B2658091 N-(2-Azidoethyl)-N-methylmethanesulfonamide CAS No. 2154981-76-5

N-(2-Azidoethyl)-N-methylmethanesulfonamide

Cat. No. B2658091
CAS RN: 2154981-76-5
M. Wt: 178.21
InChI Key: AZTILAUQYZHKIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-Azidoethyl)-N-methylmethanesulfonamide involves several steps. Initially, N-azidated chitosan was prepared and then CuAAC click reaction was carried out to synthesize chitosan-1,2,3-triazole derivative . Another method involves the reaction of chitosan with chloroacetaldehyde to form a Schiff base, reduction of the Schiff base with sodium borohydride, and treatment of the reduction product with sodium azide .


Molecular Structure Analysis

The molecular structure of N-(2-Azidoethyl)-N-methylmethanesulfonamide is complex and involves several key components. The compound has been structurally characterized by spectroscopic (1HNMR, IR) and elemental analysis . The detailed structural investigations using various liquid and solid-state nuclear magnetic resonance (NMR) spectroscopy methods, X-ray photoelectron spectroscopy (XPS) and mass spectrometry (ESI/MALD) prove that the obtained polymeric material consists mainly of repeating monomers linked by C–C bonds of aromatic units bearing open-azidoethyl chains .


Chemical Reactions Analysis

N-(2-Azidoethyl)-N-methylmethanesulfonamide undergoes several chemical reactions. For instance, it plays a crucial role in the synthesis of thermoresponsive polymers. It is also used in the synthesis of enaminones and heterocycles, crucial in medicinal chemistry. In the context of controlled polymerization, the azido group in N-(2-Azidoethyl)-N-methylmethanesulfonamide derivatives enables the synthesis of poly (N-isopropylacrylamide) via reversible addition-fragmentation chain transfer (RAFT) polymerization.


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(2-Azidoethyl)-N-methylmethanesulfonamide are unique. The compound has a molecular formula of C4H9N5O2, an average mass of 159.147 Da, and a mono-isotopic mass of 159.075623 Da . It has 7 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Synthesis of Heterocycles

Compounds similar to N-(2-Azidoethyl)-N-methylmethanesulfonamide are valuable in the synthesis of enaminones and heterocycles, which are crucial in medicinal chemistry. By using azides in rhodium-catalyzed reactions, propargylic alcohols can be transformed into enaminones. These versatile intermediates can then be manipulated to synthesize a variety of heterocyclic compounds. This method provides a straightforward approach to creating complex molecules with potential pharmacological activities .

Porous Polymers

Researchers have used AEP derivatives in the synthesis of porous polymers. For instance, porphyrin-based porous polymers were prepared by reacting porphyrin with 1,4-bis(azidomethyl)benzene via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These materials exhibit interesting properties and potential applications .

properties

IUPAC Name

N-(2-azidoethyl)-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O2S/c1-8(11(2,9)10)4-3-6-7-5/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTILAUQYZHKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN=[N+]=[N-])S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Azidoethyl)-N-methylmethanesulfonamide

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